3-Methylphenylthioethanol

CAS No.: 4030-45-9

Cat. No.: VC3784200

Molecular Formula: C9H12OS

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4030-45-9 |

|---|---|

| Molecular Formula | C9H12OS |

| Molecular Weight | 168.26 g/mol |

| IUPAC Name | 2-(3-methylphenyl)sulfanylethanol |

| Standard InChI | InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 |

| Standard InChI Key | XSSMQZPIQCALIN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)SCCO |

| Canonical SMILES | CC1=CC(=CC=C1)SCCO |

Introduction

Chemical Identity and Structure

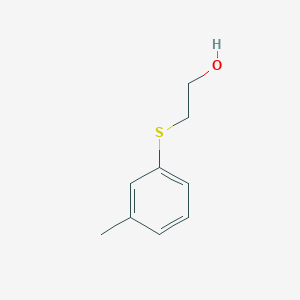

3-Methylphenylthioethanol is an organic compound characterized by a molecular formula of C9H12OS and a molecular weight of 168.26 g/mol . It belongs to the broader category of organosulfur compounds, specifically functioning as an organic building block in chemical synthesis. The compound is identified by CAS registry number 4030-45-9 .

Structurally, 3-Methylphenylthioethanol consists of a 3-methylphenyl group (also known as m-tolyl group) connected to an ethanol moiety via a sulfur atom. This arrangement creates a compound with both aromatic and alcohol functional groups, linked through a thioether bridge.

Physical and Chemical Properties

The physical and chemical properties of 3-Methylphenylthioethanol are summarized in the following table:

Applications and Uses

3-Methylphenylthioethanol is primarily classified as an organic building block , suggesting its primary utility in synthetic organic chemistry. The commercial availability of this compound in research quantities (1 gram packages) further indicates its application in laboratory settings rather than large-scale industrial processes.

Potential applications include:

-

Intermediate in the synthesis of more complex organic molecules

-

Building block for pharmaceutical or agrochemical development

-

Precursor in the preparation of specialty chemicals

-

Research tool in organic synthesis methodology development

The compound's structural features—combining aromatic, thioether, and alcohol functionalities—provide versatile reactive sites that could be valuable in diverse synthetic pathways.

Related Compounds and Comparative Analysis

While focusing specifically on 3-Methylphenylthioethanol, understanding related compounds provides valuable context:

-

2-(3-bromo-4-methylphenylthio)ethanol (CAS: 1338603-02-3) represents a brominated derivative with a different substitution pattern, potentially exhibiting altered reactivity and physical properties.

-

Ethanethiol (CH3CH2SH) , while simpler in structure, shares the sulfur-containing functional group characteristic of 3-Methylphenylthioethanol. Ethanethiol is known for its strong odor and is used as an odorant in natural gas, suggesting potential olfactory properties of thiol-containing compounds.

-

3-(3-Methylphenyl)thiophenol contains similar structural elements but with a different arrangement of functional groups, potentially useful for structure-activity relationship studies.

Research Status and Future Directions

Based on the limited specific research literature available in the search results, 3-Methylphenylthioethanol appears to occupy a specialized niche in organic chemistry. The compound's commercial availability as a research chemical suggests recognized utility, though perhaps in specialized applications rather than broader industrial processes.

Potential research directions might include:

-

Exploration of the compound's reactivity in various synthetic transformations

-

Investigation of potential biological activities of derivatives

-

Development of novel synthetic routes with improved efficiency or selectivity

-

Structure-property relationship studies comparing various methylphenylthioethanol isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume